Cas no 2171298-87-4 ((2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid)

(2R)-2-Amino-4-(methoxymethyl)-5-methylhexanoic acid is a non-proteinogenic amino acid derivative characterized by its chiral (R)-configuration and functionalized side chain. The methoxymethyl and methyl substituents at the 4- and 5-positions, respectively, impart unique steric and electronic properties, making it a valuable intermediate in peptide synthesis and medicinal chemistry. Its structural features enhance binding selectivity and metabolic stability, particularly in the design of enzyme inhibitors or receptor modulators. The compound’s high enantiopurity ensures consistent performance in asymmetric synthesis. Suitable for research applications, it offers precise control over molecular interactions while maintaining compatibility with standard coupling reagents. Storage under inert conditions is recommended to preserve stability.
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid structure
2171298-87-4 structure
商品名:(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
CAS番号:2171298-87-4
MF:C9H19NO3
メガワット:189.252063035965
CID:5860319
PubChem ID:165524394

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
    • EN300-1300507
    • 2171298-87-4
    • インチ: 1S/C9H19NO3/c1-6(2)7(5-13-3)4-8(10)9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7?,8-/m1/s1
    • InChIKey: AURDFNPAXJZCKY-BRFYHDHCSA-N
    • ほほえんだ: O(C)CC(C[C@H](C(=O)O)N)C(C)C

計算された属性

  • せいみつぶんしりょう: 189.13649347g/mol
  • どういたいしつりょう: 189.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.6
  • トポロジー分子極性表面積: 72.6Ų

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1300507-1000mg
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
2171298-87-4
1000mg
$1129.0 2023-09-30
Enamine
EN300-1300507-2500mg
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
2171298-87-4
2500mg
$2211.0 2023-09-30
Enamine
EN300-1300507-250mg
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
2171298-87-4
250mg
$1038.0 2023-09-30
Enamine
EN300-1300507-5000mg
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
2171298-87-4
5000mg
$3273.0 2023-09-30
Enamine
EN300-1300507-10000mg
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
2171298-87-4
10000mg
$4852.0 2023-09-30
Enamine
EN300-1300507-500mg
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
2171298-87-4
500mg
$1084.0 2023-09-30
Enamine
EN300-1300507-1.0g
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
2171298-87-4
1g
$0.0 2023-06-06
Enamine
EN300-1300507-50mg
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
2171298-87-4
50mg
$948.0 2023-09-30
Enamine
EN300-1300507-100mg
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
2171298-87-4
100mg
$993.0 2023-09-30

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid 関連文献

Related Articles

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acidに関する追加情報

Introduction to (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic Acid (CAS No. 2171298-87-4)

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid, identified by the CAS number 2171298-87-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, with its unique structural and functional attributes, holds promise for various applications, particularly in the development of novel therapeutic agents and biochemical pathways. The precise stereochemistry and chemical modifications present in this molecule contribute to its potential as a key intermediate in synthetic chemistry and drug design.

The molecular structure of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid features a hexanoic acid backbone with specific substituents that enhance its reactivity and biological activity. The presence of an amino group at the second carbon (indicated by the (2R) configuration) and a methoxymethyl group at the fourth carbon imparts unique properties that make it valuable in medicinal chemistry. These structural features allow for diverse chemical modifications, enabling researchers to tailor its properties for specific applications.

In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical use, as enantiomeric purity can significantly influence the efficacy and safety of drug candidates. The stereochemistry of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid makes it a promising candidate for studying enantioselective synthesis and catalysis. Advanced techniques such as asymmetric hydrogenation and chiral resolution have been employed to produce high-purity enantiomers, which are crucial for developing next-generation pharmaceuticals.

One of the most compelling aspects of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid is its potential role in the synthesis of bioactive peptides and proteins. The compound's amino acid-like structure can serve as a building block for constructing complex peptidomimetics, which mimic the biological activity of natural peptides while offering improved pharmacokinetic properties. Such peptidomimetics are being explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders.

Recent studies have highlighted the utility of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid in designing novel antibiotics. The structural motifs present in this compound can be modified to target bacterial enzymes and metabolic pathways, leading to the development of more effective antimicrobial agents. Furthermore, its role in inhibiting protein-protein interactions has been investigated, suggesting its potential as an antiviral or antifungal agent. These findings underscore the compound's versatility and its importance in addressing emerging infectious diseases.

The synthesis of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advancements in synthetic methodologies, such as flow chemistry and biocatalysis, have provided new avenues for producing this compound more efficiently. These innovations not only improve scalability but also reduce environmental impact, aligning with green chemistry principles.

The pharmacological profile of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid is an area of active research. Preclinical studies have demonstrated its potential as a modulator of various signaling pathways involved in disease progression. For instance, its ability to interact with specific receptors or enzymes has been explored for its anti-inflammatory effects. Additionally, its role in enhancing drug delivery systems has been investigated, particularly in targeted therapies where precise localization is critical for therapeutic efficacy.

The future prospects of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid are vast, with ongoing research aimed at uncovering new applications and optimizing its properties for industrial use. Collaborative efforts between academia and industry are essential to translate laboratory findings into practical solutions that address global health challenges. As our understanding of molecular interactions continues to evolve, compounds like this will play a pivotal role in shaping the future of medicine.

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